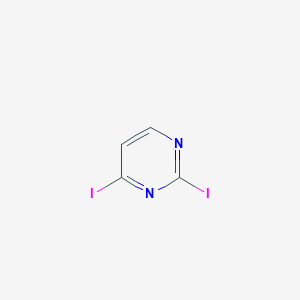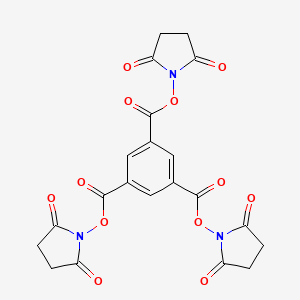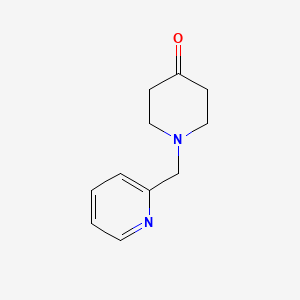
Skp2 抑制剂 C1
描述
Skp2 Inhibitor C1 is a small molecule inhibitor specifically targeting S-phase kinase-associated protein 2 (Skp2). This compound is known for its ability to inhibit the degradation of the cyclin-dependent kinase inhibitor p27, thereby inducing cell cycle arrest and apoptosis in various cancer cells .
科学研究应用
Skp2 Inhibitor C1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway and its role in cell cycle regulation.
Biology: Employed in cell biology research to investigate the mechanisms of cell cycle arrest and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including melanoma and uveal melanoma
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
作用机制
Target of Action
The primary target of Skp2 Inhibitor C1 is the S-phase kinase-associated protein 2 (Skp2) . Skp2 is a member of the F-box family of substrate-recognition subunits in the SCF ubiquitin-protein ligase complexes . It plays a crucial role in ubiquitin-mediated degradation in the mammalian cell cycle components and other target proteins involved in cell cycle progression, signal transduction, and transcription . Skp2 is often associated with drug resistance and poor disease outcomes, making it a potential target for cancer treatment .
Mode of Action
Skp2 Inhibitor C1 interacts with Skp2 to inhibit its function . It slows the cell cycle, inhibits
生化分析
Biochemical Properties
Skp2 Inhibitor C1 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets Skp2, a subunit of the SCF E3 ubiquitin ligase complex. By inhibiting Skp2, Skp2 Inhibitor C1 prevents the ubiquitination and degradation of the cyclin-dependent kinase inhibitor p27. This interaction leads to the accumulation of p27, resulting in cell cycle arrest at the G1 phase . Additionally, Skp2 Inhibitor C1 has been shown to interact with other proteins involved in cell cycle regulation, such as p21 and p57, further contributing to its inhibitory effects on cell proliferation .
Cellular Effects
Skp2 Inhibitor C1 exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been demonstrated to slow the cell cycle, inhibit cell proliferation, and trigger apoptosis . By stabilizing p27 and preventing its degradation, Skp2 Inhibitor C1 induces cell cycle arrest, thereby inhibiting the growth of cancer cells . Furthermore, Skp2 Inhibitor C1 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to decrease the degradation of p27 by blocking its ubiquitylation, leading to p27 accumulation and cell cycle arrest in uveal melanoma cells .
Molecular Mechanism
The molecular mechanism of Skp2 Inhibitor C1 involves its specific binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Skp2 Inhibitor C1 selectively inhibits Skp2-mediated p27 degradation by reducing p27 binding through key compound-receptor contacts . This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p27, resulting in its accumulation and induction of cell cycle arrest . Additionally, Skp2 Inhibitor C1 has been shown to inhibit the interaction between Skp2 and other proteins involved in cell cycle regulation, such as p21 and p57, further contributing to its inhibitory effects on cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Skp2 Inhibitor C1 have been observed to change over time. Studies have shown that Skp2 Inhibitor C1 is stable and effective in inhibiting Skp2-mediated p27 degradation over extended periods . The compound has demonstrated long-term effects on cellular function, including sustained cell cycle arrest and inhibition of cell proliferation . Additionally, Skp2 Inhibitor C1 has been shown to maintain its inhibitory effects on Skp2 and p27 degradation in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Skp2 Inhibitor C1 vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cell proliferation and apoptosis . At lower doses, Skp2 Inhibitor C1 effectively inhibits Skp2-mediated p27 degradation and induces cell cycle arrest . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Skp2 Inhibitor C1 is involved in various metabolic pathways, including those related to cell cycle regulation and protein degradation. By inhibiting Skp2, the compound prevents the ubiquitination and degradation of p27, leading to its accumulation and induction of cell cycle arrest . Additionally, Skp2 Inhibitor C1 has been shown to interact with other enzymes and cofactors involved in metabolic processes, further contributing to its inhibitory effects on cell proliferation and apoptosis .
Transport and Distribution
Skp2 Inhibitor C1 is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound has been shown to effectively penetrate cell membranes and accumulate in target cells, where it exerts its inhibitory effects on Skp2-mediated p27 degradation . Additionally, Skp2 Inhibitor C1 has been observed to localize in specific cellular compartments, such as the nucleus, where it interacts with Skp2 and other proteins involved in cell cycle regulation .
Subcellular Localization
The subcellular localization of Skp2 Inhibitor C1 plays a crucial role in its activity and function. The compound has been shown to localize in the nucleus, where it interacts with Skp2 and prevents the ubiquitination and degradation of p27 . This nuclear localization is essential for the compound’s ability to induce cell cycle arrest and inhibit cell proliferation . Additionally, Skp2 Inhibitor C1 may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its inhibitory effects on Skp2-mediated p27 degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Skp2 Inhibitor C1 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a brominated aromatic compound with a thiol to form a thioether linkage.
Functional group modifications:
Industrial Production Methods
Industrial production of Skp2 Inhibitor C1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
Skp2 Inhibitor C1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thioether form.
Substitution: Various substitution reactions can be performed to modify the aromatic rings and enhance the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the core structure .
相似化合物的比较
Similar Compounds
Skp2 Inhibitor C2: Another Skp2 inhibitor with a similar mechanism of action but different chemical structure.
FBXW7 Inhibitors: Target a different F-box protein but have similar effects on cell cycle regulation.
MDM2 Inhibitors: Inhibit the degradation of p53, another key regulator of the cell cycle
Uniqueness
Skp2 Inhibitor C1 is unique due to its high selectivity for the Skp2-p27 interaction. This selectivity minimizes off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to induce apoptosis in a variety of cancer cell lines makes it a valuable tool in cancer research .
属性
IUPAC Name |
2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJJVVXEHZJHE-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Skp2 Inhibitor C1 interact with its target, Skp2, and what are the downstream effects of this interaction in the context of uveal melanoma?
A1: Skp2 Inhibitor C1 directly targets the SCF (SKP1-CUL1-F-box) E3 ligase complex by binding to the Skp2 subunit, a crucial component of this complex. [, ] This binding inhibits the ubiquitination activity of the SCF complex, preventing the degradation of the cell cycle regulator p27. [, ] As a result, p27 accumulates within uveal melanoma cells, leading to cell cycle arrest and ultimately suppressing tumor growth. [, ]
Q2: What is the impact of Skp2 Inhibitor C1 on angiogenesis, and how is this related to its potential as a treatment for psoriasis?
A2: Research suggests that Skp2 Inhibitor C1 plays a role in regulating angiogenesis, a crucial process in the development of psoriasis. [] The inhibitor disrupts the Skp2/PTEN axis, where Skp2 typically promotes the ubiquitination and degradation of PTEN, a negative regulator of the PI3K/Akt pathway. [] By inhibiting Skp2, the inhibitor stabilizes PTEN levels, thereby suppressing the PI3K/Akt pathway and ultimately reducing angiogenesis. [] This anti-angiogenic effect of Skp2 Inhibitor C1 contributes to its potential as a therapeutic agent for psoriasis, a disease characterized by excessive angiogenesis.
Q3: Have any studies investigated the efficacy of Skp2 Inhibitor C1 in vivo, particularly in models of uveal melanoma?
A3: Yes, studies have demonstrated the efficacy of Skp2 Inhibitor C1 in preclinical models of uveal melanoma. [] In vivo studies utilizing a nude mouse xenograft model showed that Skp2 Inhibitor C1 effectively inhibited tumor growth, supporting its potential as a treatment strategy for this disease. []
Q4: Are there any ongoing efforts to develop Skp2 Inhibitor C1 or related compounds further as potential therapeutic agents?
A4: While specific details about the development status of Skp2 Inhibitor C1 are limited in the provided abstracts, the research highlights the compound as a promising starting point for developing novel cancer therapeutics. [, ] The creation of Skp2-targeted organoids derived from transgenic mice prostates represents a significant step towards facilitating the screening and development of more potent and selective Skp2 inhibitors, including those based on the structure of Skp2 Inhibitor C1. [] This suggests ongoing efforts to explore and optimize this class of compounds for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



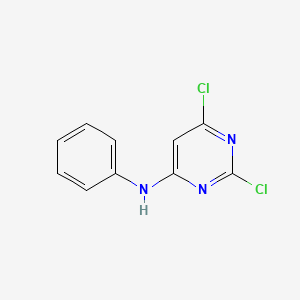

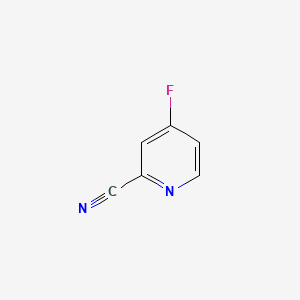
![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)


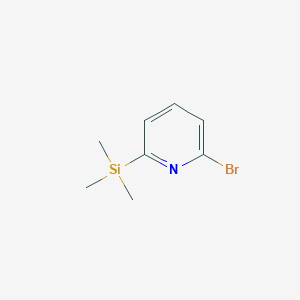
![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)
![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)
